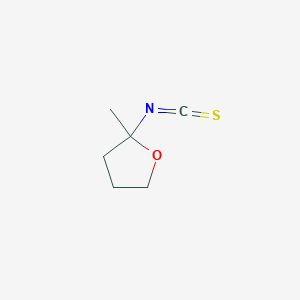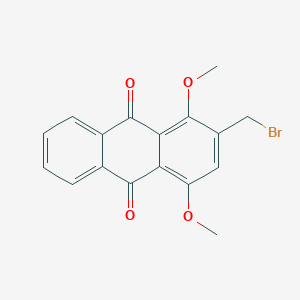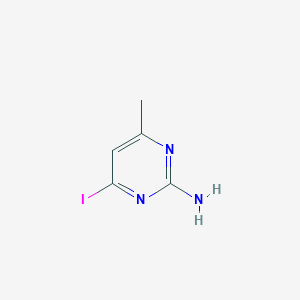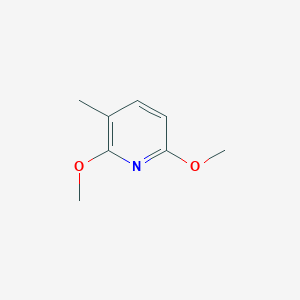
2,6-Dimethoxy-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two methoxy groups and a methyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-methylpyridine typically involves the methylation of pyridine derivatives. One common method includes the gas-phase methylation of pyridine using carbon monoxide and hydrogen over a nickel catalyst. This process yields both 2-picoline (2-methylpyridine) and 2,6-lutidine (2,6-dimethylpyridine) with some degree of regioselectivity .
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow setups. These setups allow for the efficient and selective methylation of pyridine derivatives, producing the desired compound in high yields and with minimal waste .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-3-methylpyridine involves its interaction with various molecular targets. For instance, it can act as an antioxidant by forming nitroxyl radicals, which inhibit the accumulation of peroxides . This antioxidant action is crucial in preventing oxidative damage in biological systems.
Comparación Con Compuestos Similares
- 2,6-Dimethoxypyridine-3-boronic acid
- 2,6-Dimethylpyridine (2,6-lutidine)
- 2,4-Dimethoxy-6-methylpyridine
Comparison: Compared to these similar compounds, 2,6-Dimethoxy-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2,6-dimethoxy-3-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-6-4-5-7(10-2)9-8(6)11-3/h4-5H,1-3H3 |
Clave InChI |
BDEUBOJWIKLFSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


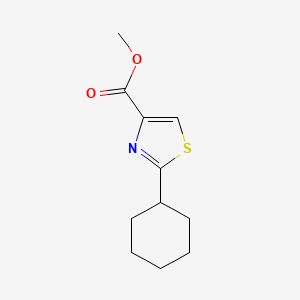
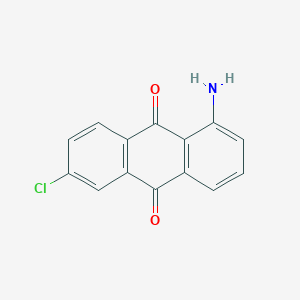
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
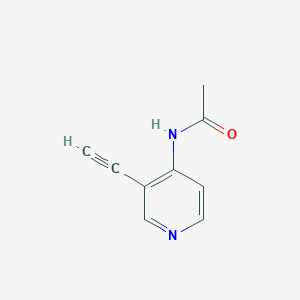
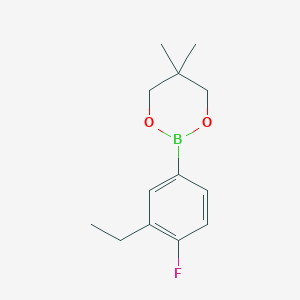


![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
